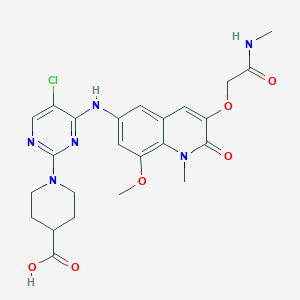

BCL6 ligand-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H27ClN6O6 |

|---|---|

Molecular Weight |

531.0 g/mol |

IUPAC Name |

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C24H27ClN6O6/c1-26-19(32)12-37-18-9-14-8-15(10-17(36-3)20(14)30(2)22(18)33)28-21-16(25)11-27-24(29-21)31-6-4-13(5-7-31)23(34)35/h8-11,13H,4-7,12H2,1-3H3,(H,26,32)(H,34,35)(H,27,28,29) |

InChI Key |

LXPBRCCRBHPMBX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for BCL6 Ligands: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of ligands targeting the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in various malignancies, particularly diffuse large B-cell lymphoma (DLBCL). We will delve into the core strategies for identifying and optimizing BCL6 inhibitors and degraders, present key quantitative data, detail essential experimental protocols, and visualize the intricate processes involved.

Introduction to BCL6 as a Therapeutic Target

B-cell lymphoma 6 (BCL6) is a master regulator of the germinal center reaction, a critical process for generating high-affinity antibodies. It functions as a transcriptional repressor by recruiting corepressor complexes, thereby controlling genes involved in cell cycle, apoptosis, and DNA damage response.[1] Dysregulation of BCL6 is a hallmark of several cancers, including DLBCL, where it drives oncogenesis by suppressing tumor suppressor pathways.[2][3] The primary strategy for targeting BCL6 involves disrupting the protein-protein interaction (PPI) between its BTB domain and corepressors like SMRT, BCOR, and NCoR.[4][5] This guide will explore the multifaceted approaches to developing small molecules that inhibit or induce the degradation of BCL6.

Discovery of BCL6 Ligands: From Hit to Lead

The identification of potent and selective BCL6 ligands has been a significant focus of medicinal chemistry and drug discovery efforts. The journey from an initial "hit" to a "lead" compound involves a sophisticated interplay of screening, biophysical characterization, and structural biology.

A typical workflow for the discovery of BCL6 inhibitors is outlined below.

Screening Methodologies

High-throughput screening (HTS) has been instrumental in identifying initial chemical matter. A fluorescence polarization (FP) assay is commonly employed, utilizing a fluorescently labeled peptide derived from a BCL6 corepressor to monitor the disruption of the BCL6-corepressor interaction. Hits from the primary screen are then subjected to a battery of orthogonal biophysical assays to confirm binding and eliminate artifacts. These include:

-

Thermal Shift Assay (TSA): Measures the change in the melting temperature of the BCL6 protein upon ligand binding.

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding and dissociation of the ligand to immobilized BCL6.

-

Ligand-Observed NMR: Detects the binding of small molecules to the target protein by observing changes in the ligand's NMR spectrum.

Structure-Based Drug Design

X-ray crystallography has played a pivotal role in the development of potent BCL6 inhibitors by providing detailed structural information of the ligand-protein complex. This enables a structure-based drug design (SBDD) approach, where the binding mode of a ligand is visualized, and subsequent modifications are made to improve potency and selectivity. For instance, the optimization of a tricyclic quinolinone series was guided by X-ray structures, leading to the discovery of potent inhibitors.

Cellular Assays for Target Engagement

To assess the activity of compounds in a cellular context, specialized assays are employed:

-

NanoBRET Cellular Assay: This bioluminescence resonance energy transfer (BRET)-based assay measures the engagement of the inhibitor with BCL6 in living cells.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay: A robust biochemical assay used to quantify the inhibitory potency of compounds against the BCL6-corepressor interaction.

BCL6 Ligands: Inhibitors and Degraders

The development of BCL6-targeting agents has evolved from traditional inhibitors to more novel modalities like proteolysis-targeting chimeras (PROTACs).

Small Molecule Inhibitors

A number of small molecule inhibitors have been developed that bind to the BTB domain of BCL6 and disrupt its interaction with corepressors. FX1, for example, was designed using an in silico approach and demonstrated potent and selective inhibition of BCL6, leading to tumor regression in preclinical models.

| Compound/Series | Target Interaction | IC50 (Biochemical) | Cellular Potency (IC50/GI50) | Reference(s) |

| FX1 | BCL6-Corepressor | ~35 µM (Reporter Assay) | ~36 µM (GCB-DLBCL cells) | |

| Tricyclic Quinolinones | BCL6-Corepressor | < 20 nM | Potent antiproliferative effects | |

| BCL6 ligand-1 (I-94) | BCL6 | 2 nM | Not specified | |

| triazolo[1,5-a] pyrimidines | BCL6-Corepressor | Not specified | Potent in vitro activity |

PROTACs and Molecular Glues

A newer strategy to target BCL6 is through targeted protein degradation. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Several BCL6-targeting PROTACs have been developed, demonstrating potent degradation of BCL6 at nanomolar concentrations.

| Degrader | DC50 | Cell Lines | Reference(s) |

| DZ-837 | ~600 nM | DLBCL cell lines | |

| BCL6-760 | 0.8 nM (EC50) | OCI-LY-1 | |

| A19 | 34 pM | OCI-LY1 |

The signaling pathway of BCL6 and the mechanism of action of its inhibitors and degraders are illustrated below.

Synthesis of BCL6 Ligands

The chemical synthesis of BCL6 ligands often involves multi-step reaction sequences. Below are generalized schemes for the synthesis of a tricyclic quinolinone inhibitor and a PROTAC degrader.

General Synthesis of Tricyclic Quinolinone Inhibitors

The synthesis of the tricyclic quinolinone core often starts from a common aniline intermediate. The final compounds are typically obtained through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

General Synthesis of BCL6 PROTACs

The synthesis of a BCL6 PROTAC involves linking a BCL6-binding moiety to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) through a chemical linker.

Experimental Protocols

Detailed experimental protocols are crucial for the successful discovery and characterization of BCL6 ligands. Below are outlines for key assays.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

-

Reagents: BCL6 BTB domain protein, fluorescently labeled corepressor peptide (e.g., Alexa-633 conjugated BCOR peptide), and a suitable antibody or tag for FRET pairing.

-

Procedure:

-

Dispense BCL6 protein into a microplate.

-

Add test compounds at various concentrations.

-

Add the fluorescently labeled corepressor peptide.

-

Incubate to allow binding to reach equilibrium.

-

Read the plate on a TR-FRET enabled reader, measuring the emission at two wavelengths (donor and acceptor).

-

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against compound concentration to determine the IC50 value.

NanoBRET Cellular Target Engagement Assay

-

Cell Line: A cell line engineered to express a NanoLuc-BCL6 fusion protein.

-

Reagents: NanoBRET Nano-Glo substrate and a cell-permeable fluorescent tracer that binds to BCL6.

-

Procedure:

-

Seed the engineered cells in a microplate.

-

Treat cells with test compounds at various concentrations.

-

Add the fluorescent tracer and the Nano-Glo substrate.

-

Incubate and measure both the donor (NanoLuc) and acceptor (tracer) luminescence.

-

-

Data Analysis: Calculate the BRET ratio and plot against compound concentration to determine the cellular IC50 value.

Cell Viability Assay

-

Cell Lines: BCL6-dependent and -independent DLBCL cell lines.

-

Reagent: A viability indicator such as resazurin.

-

Procedure:

-

Seed cells in a microplate.

-

Treat with a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 48 hours).

-

Add the viability reagent and incubate further.

-

Measure the fluorescence or absorbance.

-

-

Data Analysis: Normalize the signal to vehicle-treated cells and plot against compound concentration to determine the GI50 (50% growth inhibition) value.

Conclusion and Future Directions

The discovery of BCL6 ligands has progressed significantly, with several potent and selective inhibitors and degraders now available as valuable research tools and potential therapeutic candidates. The development of PROTACs represents a particularly promising avenue, offering the potential for enhanced efficacy and duration of action. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to advance them into clinical development for the treatment of BCL6-driven cancers. The continued integration of advanced screening technologies, structural biology, and innovative medicinal chemistry will be paramount to the success of these endeavors.

References

- 1. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of high-affinity BCL6-binding peptide and its structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of BCL6 and its Inhibition in B-cell Lymphoma

Audience: Researchers, scientists, and drug development professionals.

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) during the adaptive immune response.[1][2] In normal B-cell development, BCL6 expression is tightly regulated. However, its constitutive expression, often due to chromosomal translocations or mutations, is a key driver in the pathogenesis of several B-cell lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[2][3] This guide will provide a detailed overview of the mechanism of action of BCL6 in B-cell lymphoma and explore the therapeutic strategies designed to inhibit its function.

Notably, the term "BCL6 ligand-1" does not refer to a classical endogenous ligand that activates a signaling cascade. Instead, it describes synthetic molecules, such as small molecule inhibitors and peptidomimetics, that bind to BCL6 and disrupt its activity.[4] This guide will, therefore, focus on the mechanism of these inhibitory "ligands" in the context of BCL6's role as a transcriptional repressor.

The Core Mechanism of BCL6 in B-cell Lymphoma

BCL6 functions as a sequence-specific transcriptional repressor. Its protein structure contains three key domains:

-

BTB/POZ Domain: Located at the N-terminus, this domain is essential for the dimerization of BCL6 and for recruiting corepressor complexes.

-

RD2 (Repression Domain 2): A central region that also contributes to transcriptional repression.

-

Zinc Finger Domain: Located at the C-terminus, this domain is responsible for binding to specific DNA sequences in the promoter regions of its target genes.

In B-cell lymphoma, the sustained expression of BCL6 leads to the repression of genes that are critical for:

-

DNA Damage Response: BCL6 represses key genes involved in sensing and responding to DNA damage, such as ATR and TP53. This allows lymphoma cells to tolerate a higher level of genomic instability, a hallmark of cancer.

-

Cell Cycle Checkpoints: By repressing genes like CDKN1A (p21), BCL6 promotes unchecked cell proliferation.

-

Apoptosis: BCL6 can suppress pro-apoptotic pathways, contributing to the survival of malignant B-cells.

-

Differentiation: BCL6 blocks the terminal differentiation of B-cells into plasma cells, in part by repressing the master regulator PRDM1. This traps the cells in a proliferative, less differentiated state.

The transcriptional repression activity of BCL6 is mediated by its interaction with corepressor complexes, including SMRT (silencing mediator for retinoid and thyroid hormone receptors), N-CoR (nuclear receptor corepressor), and BCOR (BCL6 corepressor). These corepressors are recruited to the BTB domain of BCL6.

Signaling Pathways Involving BCL6

The function and expression of BCL6 are regulated by various signaling pathways. In the context of B-cell lymphoma, the dysregulation of these pathways contributes to sustained BCL6 activity.

One critical pathway involves the CD40 receptor. In normal germinal center B-cells, signaling through CD40 leads to the activation of the NF-κB pathway, which in turn induces the expression of interferon regulatory factor 4 (IRF4). IRF4 can then directly bind to the BCL6 promoter and repress its transcription, allowing for B-cell differentiation. In some B-cell lymphomas, this pathway is disrupted, leading to unchecked BCL6 expression.

Another regulatory mechanism involves the B-cell receptor (BCR). Activation of BCR signaling can lead to the phosphorylation and subsequent degradation of the BCL6 protein.

Below is a diagram illustrating the core transcriptional repression mechanism of BCL6 and its regulation.

Caption: BCL6 mechanism of action and regulation in B-cell lymphoma.

Mechanism of Action of BCL6 Inhibitors ("Ligands")

The therapeutic strategy against BCL6-driven lymphomas focuses on disrupting its transcriptional repression function. This is primarily achieved by targeting the interaction between the BCL6 BTB domain and its corepressors. These inhibitors can be broadly categorized into small molecules and peptidomimetics.

1. Small Molecule Inhibitors:

These compounds are designed to bind to a specific groove on the surface of the BCL6 BTB domain, thereby physically blocking the recruitment of corepressors like SMRT and N-CoR. Examples include FX1, WK500B, and WK692. By preventing the formation of the BCL6 repression complex, these inhibitors lead to the de-repression of BCL6 target genes. This, in turn, can induce cell cycle arrest, apoptosis, and differentiation in lymphoma cells.

2. Peptidomimetic Inhibitors:

These are engineered peptides that mimic the BCL6-binding domain of the SMRT corepressor. A notable example is the Retro-Inverso BCL6 Peptide Inhibitor (RI-BPI). RI-BPI is designed for increased stability and cell permeability. Similar to small molecule inhibitors, it competitively binds to the BCL6 BTB domain, displacing corepressors and abrogating BCL6's repressive function.

The general workflow for the development and validation of BCL6 inhibitors is depicted below.

Caption: A generalized workflow for the development of BCL6 inhibitors.

Quantitative Data on BCL6 Inhibitors

The following table summarizes key quantitative data for selected BCL6 inhibitors.

| Inhibitor | Type | Target | IC50 / EC50 | In Vivo Efficacy | Reference |

| This compound (I-94) | Small Molecule | BCL6 | IC50: 2 nM | Not specified | |

| FX1 | Small Molecule | BCL6 BTB Domain | ~100x more potent than previous inhibitors | Enhances doxorubicin response in vivo | |

| WK500B | Small Molecule | BCL6 BTB Domain | Not specified | Inhibited DLBCL tumor growth in animal models | |

| WK692 | Small Molecule | BCL6/SMRT Interaction | Not specified | Suppressed DLBCL growth in vivo | |

| RI-BPI | Peptidomimetic | BCL6 BTB Domain | Not specified | Potently suppressed human DLBCL xenografts |

Key Experimental Protocols

1. Luciferase Reporter Assay (for screening inhibitors):

-

Principle: To measure the ability of a compound to inhibit BCL6-mediated transcriptional repression.

-

Methodology:

-

Cells (e.g., HEK293T) are co-transfected with a plasmid expressing BCL6 and a reporter plasmid containing a luciferase gene under the control of a promoter with BCL6 binding sites.

-

A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.

-

Transfected cells are treated with the test compound at various concentrations.

-

After a defined incubation period, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer. A decrease in the repression of luciferase activity (i.e., an increase in light output) indicates inhibition of BCL6 function.

-

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for binding affinity):

-

Principle: To quantify the binding of an inhibitor to the BCL6 protein.

-

Methodology:

-

Recombinant BCL6 protein, often tagged (e.g., with GST), is incubated with a fluorescently labeled corepressor peptide (e.g., from SMRT).

-

An antibody against the BCL6 tag, conjugated to a FRET donor (e.g., Europium cryptate), is added.

-

The corepressor peptide is labeled with a FRET acceptor (e.g., XL665).

-

In the absence of an inhibitor, binding of the corepressor to BCL6 brings the donor and acceptor into proximity, generating a FRET signal.

-

Test compounds are added, and their ability to disrupt the BCL6-corepressor interaction is measured by a decrease in the FRET signal.

-

3. Surface Plasmon Resonance (SPR) (for binding kinetics):

-

Principle: To measure the real-time binding and dissociation of an inhibitor to the BCL6 protein.

-

Methodology:

-

Recombinant BCL6 protein is immobilized on a sensor chip.

-

A solution containing the inhibitor at a specific concentration is flowed over the chip surface.

-

The binding of the inhibitor to BCL6 causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).

-

A buffer solution is then flowed over the chip to measure the dissociation of the inhibitor.

-

By analyzing the association and dissociation curves at different inhibitor concentrations, the binding affinity (KD), on-rate (ka), and off-rate (kd) can be determined.

-

4. Chromatin Immunoprecipitation (ChIP) Assay (for target gene engagement):

-

Principle: To determine if an inhibitor can disrupt the binding of BCL6 or its corepressors to the promoter of a target gene in living cells.

-

Methodology:

-

DLBCL cells are treated with the BCL6 inhibitor or a vehicle control.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific to BCL6 or a corepressor (e.g., SMRT) is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific for the promoter region of a known BCL6 target gene (e.g., CDKN1A).

-

A reduction in the amount of precipitated target gene DNA in inhibitor-treated cells compared to control cells indicates that the inhibitor has disrupted the binding of the protein of interest to the gene promoter.

-

Conclusion

BCL6 is a well-validated therapeutic target in B-cell lymphomas. Its role as a master transcriptional repressor that promotes cell proliferation, survival, and genomic instability is central to its oncogenic function. The development of "BCL6 ligands," in the form of small molecule and peptidomimetic inhibitors, represents a promising therapeutic strategy. These agents act by disrupting the critical interaction between the BCL6 BTB domain and its corepressors, thereby reactivating the expression of tumor-suppressing genes. Further research and clinical development of these inhibitors hold the potential to improve outcomes for patients with BCL6-driven lymphomas.

References

- 1. Small Molecule BCL6 Inhibitors as Therapeutic Agents for B-Cell Lymphomas | Enterprise Innovation [innovation.weill.cornell.edu]

- 2. BCL6 - Wikipedia [en.wikipedia.org]

- 3. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of BCL6 Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) for various classes of BCL6 ligands, including peptides, small molecule inhibitors, and proteolysis-targeting chimeras (PROTACs). The information is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery of novel BCL6-targeted therapeutics.

B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the germinal center (GC) reaction and is a key oncogene in several types of non-Hodgkin lymphoma, most notably diffuse large B-cell lymphoma (DLBCL). BCL6 exerts its function by recruiting corepressor proteins, such as SMRT, N-CoR, and BCOR, to its BTB domain, leading to the repression of genes involved in cell cycle control, apoptosis, and differentiation.[1][2] The disruption of the BCL6-corepressor protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for the treatment of BCL6-dependent malignancies.[2] This has led to the development of various inhibitory modalities, each with a distinct SAR profile.

Quantitative SAR Data of BCL6 Ligands

The following tables summarize the quantitative data for key BCL6 ligands, providing a comparative view of their biochemical and cellular activities.

Peptide and Small Molecule Inhibitors

| Compound | Type | Target | Assay | Activity | Reference |

| F1324 | Peptide | BCL6 (5-129) | SPR | K D = 0.57 nM | [3] |

| BCL6 (5-129) | Cell-free ELISA | IC 50 = 1 nM | [3] | ||

| FX1 | Small Molecule | BCL6 BTB | Reporter Assay | IC 50 = 35 µM | |

| BCL6 BTB | Cell-free assay | K d = 7 µM | |||

| TMD8 cells | Proliferation Assay | GI 50 = 10 µM | |||

| SUDHL4 cells | Proliferation Assay | GI 50 = 10 µM | |||

| CCT369260 | Small Molecule | BCL6 | TR-FRET | IC 50 = 520 nM | |

| WK692 | Small Molecule | BCL6 BTB/SMRT | HTRF | IC 50 = 16 nM | |

| BCL6 BTB | SPR | K D = 324 nM | |||

| GCB-DLBCL cells | Proliferation Assay | IC 50 = 1-5 µM | |||

| OICR12694 | Small Molecule | BCL6 BTB | Biochemical | Potent (5 nM inhibitor) | |

| 79-6 | Small Molecule | BCL6/SMRT | Biochemical | Micromolar IC 50 | |

| DLBCL cells | Proliferation | Micromolar activity |

BCL6 Degraders (PROTACs and Molecular Glues)

| Compound | Type | E3 Ligase | Target | Assay | Activity | Reference |

| A19 | PROTAC | CRBN | BCL6 | OCI-LY1 cells | DC 50 = 34 pM | |

| HT cells | DC 50 = 96 pM | |||||

| BI-3802 | Molecular Glue | SIAH1 | BCL6 BTB | TR-FRET (BCL6::BCOR) | IC 50 ≤ 3 nM | |

| Lumier (BCL6::NCOR) | IC 50 = 43 nM | |||||

| SU-DHL-4 cells | DC 50 = 20 nM | |||||

| CCT369260 | Molecular Glue | Proteasome-dependent | BCL6 | TR-FRET | IC 50 = 520 nM | |

| OCI-Ly1 cells | DC 50 = 49 nM | |||||

| Karpas 422 cells | DC 50 = 62 nM | |||||

| SUDHL-4 cells | DC 50 = 90 nM | |||||

| AstraZeneca PROTAC | PROTAC | CRBN | BCL6 | FRET | IC 50 = 120 nM |

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface plasmon resonance is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target.

-

Immobilization of BCL6: Recombinant BCL6 protein (e.g., BCL6 BTB domain) is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). BCL6 is then injected over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. Finally, the surface is deactivated with ethanolamine-HCl.

-

Binding Analysis: A serial dilution of the ligand (e.g., small molecule inhibitor or peptide) in a running buffer (e.g., HBS-EP+) is injected over the sensor surface. The binding is monitored in real-time by detecting changes in the refractive index. A reference flow cell without immobilized BCL6 is used for background subtraction.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format widely used for screening and characterizing inhibitors of protein-protein interactions.

-

Principle: The assay measures the inhibition of the interaction between a donor fluorophore-labeled BCL6 and an acceptor fluorophore-labeled corepressor peptide. When the two proteins interact, the donor and acceptor are in close proximity, allowing for fluorescence resonance energy transfer. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Assay Components:

-

Donor: Typically, a terbium or europium cryptate-labeled anti-tag antibody (e.g., anti-GST) that binds to a tagged BCL6 protein (e.g., GST-BCL6).

-

Acceptor: A fluorescently labeled (e.g., d2 or XL665) corepressor peptide (e.g., biotinylated SMRT or BCOR peptide) that binds to a streptavidin-acceptor conjugate.

-

-

Procedure:

-

The BCL6 protein, corepressor peptide, and the test compound are incubated in a microplate.

-

The donor and acceptor reagents are added, and the plate is incubated to allow for binding to reach equilibrium.

-

The plate is read on a TR-FRET-compatible reader, which excites the donor and measures the emission from both the donor and the acceptor after a time delay.

-

-

Data Analysis: The ratio of the acceptor to donor emission is calculated, and the IC 50 value of the inhibitor is determined by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a target protein.

-

Principle: The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged BCL6 (the energy donor) and a cell-permeable fluorescent tracer that binds to BCL6 (the energy acceptor). A test compound that binds to BCL6 will compete with the tracer, leading to a decrease in the BRET signal.

-

Cell Line Preparation: A suitable cell line (e.g., HEK293T) is transiently or stably transfected with a vector expressing the BCL6-NanoLuc® fusion protein.

-

Assay Procedure:

-

The transfected cells are seeded into a white, opaque microplate.

-

The cells are treated with a dilution series of the test compound.

-

The NanoBRET™ tracer is added to the cells.

-

The NanoBRET™ Nano-Glo® Substrate is added, and the plate is incubated.

-

-

Data Analysis: The BRET ratio (acceptor emission/donor emission) is measured using a luminometer equipped with appropriate filters. The IC 50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated from the dose-response curve. This provides a measure of the compound's apparent affinity for BCL6 in a cellular context.

This guide provides a foundational understanding of the SAR of BCL6 ligands and the experimental approaches used to characterize them. The continued application of these and other innovative techniques will undoubtedly lead to the discovery of more potent and selective BCL6-targeted therapies.

References

BCL6 ligand-1 binding affinity to BCL6 BTB domain

An In-depth Technical Guide on the Binding Affinity of Ligands to the BCL6 BTB Domain

A Note on Terminology: The term "BCL6 ligand-1" is not a standardized identifier in the reviewed scientific literature. This guide therefore provides a comprehensive overview of the binding affinities of various well-characterized small molecule inhibitors and ligands that target the B-cell lymphoma 6 (BCL6) BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain.

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a crucial role in the formation of germinal centers (GCs) and the development of B-cells.[1][2] Its aberrant expression is implicated in the pathogenesis of several types of lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[3] The N-terminal BTB domain of BCL6 is essential for its function, as it mediates the recruitment of co-repressor complexes (SMRT, NCOR, and BCOR) to repress target gene expression.[4][5] Consequently, the BCL6 BTB domain has emerged as a prime therapeutic target for the development of small molecule inhibitors. This guide provides a detailed technical overview of the binding affinities of various ligands to the BCL6 BTB domain, the experimental protocols used to measure these affinities, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of small molecule inhibitors to the BCL6 BTB domain is a critical parameter in drug development. This is typically quantified by the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the inhibition constant (Ki). The following table summarizes the binding affinities of several representative BCL6 inhibitors.

| Compound/Ligand | Binding Affinity | Assay Method | Reference |

| FX1 | IC50 ≈ 35 µM | Luciferase Reporter Assay | |

| FX1 | IC50 = 37.68 µM | HTRF Assay | |

| YK01 | IC50 = 11.7 nM | HTRF Assay | |

| YK01 | Kd = 148 nM | SPR Assay | |

| BI-3802 | IC50 = 2.7 nM | HTRF Assay | |

| WK692 | Kd = 0.324 µmol/L | SPR Assay | |

| Compound 7 | IC50 = 4.5 µM | ELISA | |

| Compound 7 | Kd = 5.0 µM | SPR Assay | |

| Compound 8 | IC50 = 14 µM | ELISA | |

| Compound 8 | Kd = 24 µM | SPR Assay | |

| Compound 17 | IC50 = 0.48 µM | Competitive Binding ELISA | |

| CCT365133 | Ki = 50 µM | TR-FRET Binding Assay |

Experimental Protocols

The determination of binding affinity is performed using a variety of biophysical and biochemical techniques. Below are detailed methodologies for some of the key experiments cited.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time biomolecular interactions.

Methodology:

-

Protein Immobilization: Recombinant BCL6 BTB domain protein is typically immobilized on a sensor chip surface.

-

Analyte Injection: A solution containing the small molecule inhibitor (analyte) is flowed over the sensor chip surface.

-

Signal Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Data Analysis: The association and dissociation rates are measured, and the dissociation constant (Kd) is calculated from these values.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a fluorescence-based assay that measures the proximity of two molecules.

Methodology:

-

Reagent Preparation: A long-lifetime fluorescent lanthanide (e.g., Europium) labeled BCL6 BTB domain (energy donor) and a fluorescence-tagged co-repressor peptide (energy acceptor) are prepared.

-

Competitive Binding: The test compound is incubated with the labeled BCL6 BTB and the fluorescently-tagged co-repressor peptide.

-

Signal Measurement: If the test compound inhibits the interaction between BCL6 and the co-repressor peptide, the donor and acceptor are separated, leading to a decrease in the FRET signal. The IC50 value is determined by measuring the signal at various compound concentrations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted for competitive binding assays to screen for inhibitors.

Methodology:

-

Plate Coating: Microplates are coated with the BCL6 BTB protein.

-

Competitive Binding: A fixed concentration of a labeled co-repressor peptide and varying concentrations of the test inhibitor are added to the wells.

-

Washing: Unbound molecules are washed away.

-

Detection: The amount of labeled peptide bound to the BCL6 protein is quantified using an enzyme-conjugated antibody and a chromogenic substrate. A decrease in signal indicates inhibition by the test compound.

Visualizations

Experimental Workflow for Binding Affinity Determination

Caption: A generalized workflow for determining the binding affinity of a ligand to the BCL6 BTB domain.

BCL6 Signaling Pathway in Germinal Center B-Cells

Caption: A simplified diagram of the CD40 signaling pathway leading to the downregulation of BCL6 in germinal center B-cells.

References

- 1. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Function of BCL6 and Its Corepressors in Germinal Center B Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor indispensable for the formation and maintenance of germinal centers (GCs), the primary sites for B cell affinity maturation and memory cell generation.[1][2] Its function is not mediated by a traditional ligand but through the recruitment of corepressor protein complexes that silence a vast network of target genes. Dysregulation of BCL6 activity is a hallmark of many B cell lymphomas, making it a critical target for therapeutic intervention.[3][4] This guide provides a comprehensive overview of the function of BCL6 and its corepressor interactions in GC B cells, detailing the underlying molecular mechanisms, key signaling pathways, and the experimental protocols required for its investigation.

BCL6: Structure and Mechanism of Action

BCL6 is a member of the BTB/POZ-zinc finger family of transcription factors.[5] Its structure consists of three main domains that are critical for its function:

-

N-terminal BTB/POZ Domain: This domain is essential for BCL6 homodimerization and for recruiting corepressor proteins. It forms two symmetric lateral grooves that serve as the binding sites for corepressor molecules.

-

Central Repression Domain (RD2): An unstructured region that also contributes to transcriptional repression, in some contexts by recruiting distinct corepressor complexes.

-

C-terminal Zinc Fingers (ZFs): Six C2H2-type zinc fingers that recognize and bind to specific DNA consensus sequences on target genes.

BCL6 exerts its function by binding to DNA and recruiting corepressor complexes, which then modify chromatin to repress gene transcription. The primary "ligands" or interacting partners for BCL6 are the corepressor proteins SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), NCOR (Nuclear receptor Corepressor), and BCOR (BCL6 Corepressor). These interactions are fundamental to BCL6's role as a master regulator in GC B cells.

Signaling Pathways Regulating BCL6 in Germinal Center B Cells

The expression and activity of BCL6 are tightly regulated within the germinal center to ensure proper B cell development and to prevent malignant transformation. Key signaling pathways, including B Cell Receptor (BCR) and CD40 signaling, lead to the downregulation of BCL6, allowing for the terminal differentiation of GC B cells into plasma cells or memory B cells.

Activation of the CD40 receptor on B cells by CD40 ligand on T cells initiates a signaling cascade that involves the activation of NF-κB. This, in turn, induces the expression of Interferon Regulatory Factor 4 (IRF4), which acts as a direct transcriptional repressor of the BCL6 gene. In a subset of diffuse large B-cell lymphomas (DLBCL), this pathway is disrupted by genetic alterations in the BCL6 promoter, preventing its downregulation and contributing to lymphomagenesis.

References

- 1. Breaking bad in the germinal center: how deregulation of BCL6 contributes to lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]

BCL6 Ligand-1: A Technical Guide to Inhibiting the Master Transcriptional Repressor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) and the development of high-affinity antibodies.[1] Its role as a proto-oncogene is well-established, particularly in B-cell malignancies like diffuse large B-cell lymphoma (DLBCL), where its constitutive expression drives lymphomagenesis by suppressing critical checkpoint genes.[2][3] BCL6 exerts its repressive function by recruiting corepressor complexes to its N-terminal BTB domain. This protein-protein interaction interface has emerged as a prime therapeutic target. This document provides a comprehensive technical overview of BCL6 inhibition, with a focus on BCL6 ligand-1, a potent small molecule inhibitor, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used for its characterization.

The BCL6 Transcriptional Repression Machinery

BCL6 is a sequence-specific transcription factor that binds to DNA and orchestrates the repression of a wide array of target genes.[1] These genes are critically involved in pathways controlling cell cycle, DNA damage response, apoptosis, and differentiation.[4]

Mechanism of Repression

The primary mechanism of BCL6-mediated repression involves its N-terminal BTB (or POZ) domain. The BTB domain facilitates obligate homodimerization, which creates a lateral groove on each side of the dimer. This groove serves as a docking site for corepressor proteins, principally SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), NCoR (Nuclear receptor Corepressor), and BCOR (BCL6 Interacting Corepressor). Upon recruitment, these corepressors, often part of larger histone deacetylase (HDAC)-containing complexes, modify local chromatin structure, leading to transcriptional silencing of target genes. This dual recruitment of corepressor complexes is essential for the potent repressive activity of BCL6.

This compound: A Competitive Inhibitor

The dependency of lymphoma cells on sustained BCL6 activity makes it an attractive therapeutic target. Small molecule inhibitors have been developed to specifically disrupt the BCL6-corepressor interaction.

Mechanism of Inhibition

This compound (also known as compound I-94) is a potent, cell-active inhibitor designed to competitively bind to the lateral groove of the BCL6 BTB domain. By occupying this critical site, the ligand physically obstructs the recruitment of SMRT, NCoR, and BCOR. This abrogation of the BCL6 repression complex leads to the de-repression and subsequent expression of BCL6 target genes. The reactivation of tumor suppressors (e.g., TP53, CDKN1A) and DNA damage sensors (e.g., ATR) ultimately triggers cell cycle arrest and apoptosis in BCL6-dependent cancer cells.

Quantitative Analysis of BCL6 Inhibitors

The development of BCL6 inhibitors has yielded several compounds with varying potencies. This compound demonstrates exceptionally high potency. A comparison with other known inhibitors highlights its potential as a lead compound.

| Compound Name | Assay Type | Metric | Value | Reference |

| This compound (I-94) | Not Specified | IC₅₀ | 2 nM | |

| FX1 | Luciferase Reporter | IC₅₀ | ~35 µM | |

| FX1 | Microscale Thermophoresis (MST) | K_D | 2.9 ± 0.3 µM | |

| SMRT BBD (natural ligand) | Microscale Thermophoresis (MST) | K_D | 30 ± 3 µM | |

| 79-6 | Luciferase Reporter | IC₅₀ | ~318 µM | |

| RI-BPI (Peptidomimetic) | Luciferase Reporter | IC₅₀ | Low micromolar | |

| WK692 | Not Specified | - | Potent in vitro/in vivo |

Key Signaling Pathways Modulated by BCL6

BCL6 sits at the nexus of several critical signaling pathways that govern the fate of B-cells within the germinal center. Its inhibition causes a significant rewiring of these cellular circuits.

BCL6 Repression of Checkpoint and Differentiation Pathways

In normal and malignant GC B-cells, BCL6 actively represses genes that would otherwise halt proliferation or induce terminal differentiation. This allows for the rapid clonal expansion and affinity maturation necessary for a robust immune response. In DLBCL, this program is hijacked to sustain malignant growth. Key repressed targets include TP53 and ATR, which govern the DNA damage response, and PRDM1 (encoding Blimp-1), a master regulator of plasma cell differentiation.

Upstream Regulation of BCL6

BCL6 expression itself is tightly regulated. For a GC B-cell to exit the cell cycle and differentiate, BCL6 must be downregulated. One key pathway involves CD40 signaling, which is triggered by T-cell interaction. CD40 activation leads to the induction of NF-κB, which in turn upregulates the transcription factor IRF4. IRF4 directly binds to the BCL6 promoter and represses its transcription. In certain lymphomas, this regulatory axis is broken due to mutations or translocations in the BCL6 gene, leading to its constitutive expression.

Experimental Protocols for Inhibitor Characterization

Validating a BCL6 inhibitor requires a multi-faceted approach, combining biochemical, cell-based, and target engagement assays.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantifies the ability of an inhibitor to disrupt the BCL6 BTB/corepressor peptide interaction in a solution-based format, providing an accurate IC₅₀ value.

Methodology:

-

Reagents: Recombinant His-tagged BCL6 BTB domain, biotinylated corepressor peptide (e.g., from SMRT or BCOR), Europium-cryptate labeled anti-His antibody (donor), and Streptavidin-XL665 (acceptor).

-

Procedure: a. Dispense a constant, low nanomolar concentration of BCL6 BTB protein and corepressor peptide into assay plates. b. Add serial dilutions of the test compound (e.g., this compound). c. Incubate to allow binding to reach equilibrium. d. Add the antibody/streptavidin detection mix. e. Incubate to allow the FRET pair to form.

-

Detection: Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of BCL6-corepressor binding.

-

Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Cell-Based Assay: BCL6-Luciferase Reporter Assay

This assay measures the functional consequence of BCL6 inhibition inside a cell by quantifying the de-repression of a reporter gene.

Methodology:

-

Constructs: A reporter plasmid containing multiple GAL4 binding sites upstream of a luciferase gene ((GAL4)₅-TK-Luc) and an expression plasmid for a GAL4 DNA-binding domain fused to the BCL6 BTB domain (GAL4-BCL6_BTB).

-

Procedure: a. Co-transfect host cells (e.g., HEK293T) with both the reporter and the expression plasmids. b. After 24 hours, treat the transfected cells with serial dilutions of the test compound. c. Incubate for an additional 24 hours.

-

Detection: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) or total protein content. An increase in luciferase activity indicates that the compound is reversing BCL6-mediated repression. Calculate the IC₅₀ based on the dose-response curve.

Target Engagement Assay: Chromatin Immunoprecipitation (ChIP)

ChIP is the definitive assay to demonstrate that an inhibitor disrupts the BCL6 repression complex at its endogenous gene targets within the cell nucleus.

Methodology:

-

Cell Treatment: Treat DLBCL cells (e.g., SUDHL4, OCI-Ly1) with the inhibitor (e.g., 50 µM FX1) or vehicle control for a short duration (e.g., 30-60 minutes).

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the cell media. Quench with glycine.

-

Chromatin Preparation: Lyse cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with antibodies specific to BCL6, SMRT, or BCOR. Use IgG as a negative control.

-

Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Elution and Reversal: Wash the beads extensively. Elute the complexes and reverse the cross-links by heating in the presence of high salt. Digest remaining proteins with Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis (qPCR): Perform quantitative PCR using primers designed for the promoter regions of known BCL6 target genes (e.g., CDKN1A, CXCR4) and a negative control locus. A significant reduction in the signal for SMRT and BCOR at target promoters in inhibitor-treated cells, with no change in BCL6 binding, confirms the intended mechanism of action.

Conclusion and Future Directions

BCL6 is a clinically validated and high-value target for hematological malignancies. The development of small molecule inhibitors that disrupt the BCL6-corepressor protein-protein interface represents a rational and promising therapeutic strategy. This compound, with its nanomolar potency, stands out as a significant advancement in this field. Future work will focus on optimizing the pharmacokinetic and pharmacodynamic properties of such ligands to translate their potent in vitro activity into effective and safe clinical candidates. Furthermore, exploring combination therapies, for instance with existing chemotherapy regimens or other targeted agents, may provide synergistic effects and overcome potential resistance mechanisms.

References

- 1. B Cell Lymphoma 6 (BCL6): A Conserved Regulator of Immunity and Beyond [mdpi.com]

- 2. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: BCL6 as a Compelling Therapeutic Target in Oncology

An In-depth Technical Guide on Early-Stage Research of BCL6 Ligands for Cancer Therapy

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) during the humoral immune response.[1][2] In normal GC B-cells, BCL6 facilitates rapid proliferation and tolerance of DNA damage by repressing genes involved in DNA damage sensing, cell cycle checkpoints, and terminal differentiation.[1][3][4] However, genomic aberrations such as translocations and mutations can lead to the sustained, aberrant expression of BCL6, a key driver in the pathogenesis of several cancers, particularly B-cell lymphomas like diffuse large B-cell lymphoma (DLBCL). BCL6 exerts its oncogenic effects by binding to the promoter regions of hundreds of target genes and recruiting corepressor complexes—including SMRT, NCOR, and BCOR—to silence their expression. This repression of tumor suppressor genes like TP53 and ATR allows cancer cells to evade apoptosis and proliferate uncontrollably.

The dependency of these malignancies on BCL6 for survival makes it a prime target for therapeutic intervention. The development of agents that can disrupt the interaction between BCL6 and its corepressors has emerged as a promising strategy to reactivate tumor suppressor pathways and induce cancer cell death. Early-stage research has led to the discovery of various BCL6 inhibitors, including peptidomimetics and small molecules, which have demonstrated potent anti-lymphoma activity in preclinical models.

BCL6 Signaling and Mechanism of Inhibition

The BCL6 protein has a modular structure, with a critical N-terminal BTB/POZ domain that mediates both homodimerization and the recruitment of corepressor proteins. This interaction occurs within a specific lateral groove on the BTB domain surface. Therapeutic ligands are designed to bind within this groove, physically blocking the recruitment of corepressors and thereby preventing the transcriptional repression of BCL6 target genes. This leads to the re-expression of genes that control DNA damage response and cell cycle arrest, ultimately triggering apoptosis in BCL6-dependent cancer cells.

Quantitative Data on Preclinical BCL6 Inhibitors

A variety of BCL6 inhibitors, ranging from peptides to small molecules and degraders (PROTACs), have been developed and evaluated in preclinical studies. Their potency is typically measured by binding affinity (KD) to the BCL6 BTB domain and the half-maximal inhibitory concentration (IC50) in biochemical or cellular assays.

Table 1: Binding Affinity and Potency of Selected BCL6 Ligands

| Compound/Ligand | Type | Binding Affinity (KD) | Biochemical IC50 | Cellular Potency (DC50/IC50) | Reference |

|---|---|---|---|---|---|

| F1324 | Peptide | 0.57 nM | 1 nM (ELISA) | - | |

| Compound 11 | Small Molecule | 6.5 nM (SPR) | - | - | |

| This compound (I-94) | Small Molecule | - | 2 nM | - | |

| A19 | PROTAC | - | - | 34 pM (DC50) | |

| FX1 | Small Molecule | - | - | Potent in vitro/in vivo | |

| 79-6 | Small Molecule | ~1 mM (Rifabutin) | Micromolar range | Micromolar range | |

| RI-BPI | Peptidomimetic | - | High nanomolar to low micromolar | - | |

| WK692 | Small Molecule | Direct binding confirmed | - | Inhibits DLBCL growth | |

| BCL6-760 | PROTAC Degrader | - | - | >90% BCL6 reduction |

| CCT373566 | Molecular Glue Degrader | <10 nM (TR-FRET) | - | Sub-nanomolar (DC50) | |

Note: Data is compiled from multiple sources and assay conditions may vary. PROTACs are often evaluated by DC50 (concentration for 50% degradation) rather than IC50.

Table 2: Summary of In Vivo Efficacy of BCL6 Inhibitors

| Compound | Cancer Model | Dosage | Anti-Tumor Effect | Reference |

|---|---|---|---|---|

| RI-BPI | GCB-DLBCL Xenografts | 7.5 mg/kg/day | 60-80% tumor growth reduction | |

| RI-BPI | GCB-DLBCL Xenografts | 50 mg/kg/day | Complete tumor regression | |

| 79-6 | BCL6-dependent DLBCL Xenografts | 50 mg/kg/day | 65-70% reduction in tumor size | |

| FX1 | GCB-DLBCL Xenografts | 25 mg/kg | Complete tumor regression | |

| BCL6-760 | OCI-LY-1 Xenograft | 60 mg/kg BID | 64% tumor volume reduction |

| A19 (oral) | DLBCL Xenograft | Not specified | Tumor growth inhibition | |

Experimental Protocols

The discovery and validation of BCL6 ligands involve a multi-step process employing a range of biophysical and cell-based assays.

1. Ligand Screening and Binding Validation:

-

Objective: To identify compounds that bind to the BCL6 BTB domain.

-

Methodologies:

-

High-Throughput Screening (HTS): A fluorescence polarization (FP) assay is often used, where a fluorescently labeled peptide derived from a corepressor (like SMRT) binds to BCL6. A decrease in polarization indicates displacement by a hit compound.

-

Fragment-Based Ligand Discovery (FBLD): Small chemical fragments are screened for weak binding, often using sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or NMR spectroscopy.

-

Surface Plasmon Resonance (SPR): This technique provides real-time kinetics and affinity (KD) of the interaction between an immobilized BCL6 protein and the potential ligand.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET): Measures the disruption of the BCL6-corepressor peptide interaction and is suitable for determining IC50 values.

-

2. Target Engagement and Cellular Activity:

-

Objective: To confirm that the ligand inhibits BCL6 function within cancer cells.

-

Methodologies:

-

Chromatin Immunoprecipitation (ChIP): DLBCL cells are treated with the inhibitor. BCL6 is then immunoprecipitated, and the associated DNA is quantified by qPCR. A successful inhibitor will prevent the recruitment of corepressors (like SMRT) to BCL6 target gene promoters, such as TP53, without necessarily displacing BCL6 itself.

-

Gene Expression Analysis: The re-expression of BCL6 target genes (e.g., ATR, TP53) following inhibitor treatment is measured by quantitative PCR (qPCR).

-

Cell Viability and Apoptosis Assays: The anti-proliferative effect of the compounds on BCL6-dependent DLBCL cell lines is assessed using assays like MTS or CellTiter-Glo. Apoptosis induction is confirmed by methods such as Annexin V staining.

-

3. In Vivo Preclinical Studies:

-

Objective: To evaluate the anti-tumor efficacy and safety of the BCL6 inhibitor in an animal model.

-

Methodology:

-

Model System: Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with human BCL6-dependent DLBCL cells (e.g., OCI-Ly7).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and vehicle control groups. The BCL6 inhibitor is administered, often daily via intraperitoneal (IP) injection or oral gavage.

-

Efficacy Measurement: Tumor volume is measured regularly throughout the study. Animal weight and overall health are monitored for toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised to measure BCL6 target gene expression or protein levels to confirm the mechanism of action in vivo.

-

Advanced Therapeutic Strategies: BCL6 Degraders

Beyond simple inhibition, a newer strategy involves targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These molecules are designed to bring BCL6 into close proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach can offer more profound and sustained target suppression than traditional occupancy-based inhibitors and has shown remarkable potency in preclinical models.

Conclusion and Future Directions

Early-stage research has firmly established BCL6 as a viable therapeutic target for lymphomas and potentially other cancers. The development of small molecule inhibitors and, more recently, targeted degraders has shown significant promise in preclinical settings, with several compounds inducing complete tumor regression in animal models. Future research will focus on optimizing the drug-like properties of these ligands to improve oral bioavailability and in vivo stability. Furthermore, exploring rational combinations of BCL6 inhibitors with other anticancer agents, such as chemotherapy or inhibitors of parallel survival pathways (e.g., BCL2 or EZH2), may yield synergistic effects and overcome potential resistance mechanisms. As research progresses, these novel BCL6-targeted therapies hold the potential to offer new, effective treatment options for patients with challenging hematologic malignancies.

References

BCL6 Ligand-1: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor crucial for the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). BCL6 exerts its oncogenic effects by repressing a multitude of target genes involved in cell cycle control, DNA damage response, and apoptosis. Consequently, inhibition of BCL6 function has emerged as a promising therapeutic strategy for BCL6-dependent malignancies. This technical guide focuses on the role of small molecule inhibitors of BCL6, exemplified here as "BCL6 Ligand-1," in inducing apoptosis. We will delve into the quantitative aspects of their interaction with BCL6, detail the experimental protocols to assess their pro-apoptotic activity, and visualize the intricate signaling pathways they modulate. For the purpose of this guide, we will focus on the well-characterized BCL6 inhibitor, FX1, as a representative "this compound."

Introduction to BCL6 and Its Inhibition

BCL6 is a POZ/zinc finger transcription factor that recruits corepressor complexes, including SMRT, NCoR, and BCOR, to the promoter regions of its target genes, leading to transcriptional silencing.[1] By repressing pro-apoptotic genes, BCL6 allows for the rapid proliferation and survival of germinal center B-cells, a process that can be hijacked in lymphomagenesis.[1]

Small molecule inhibitors, such as FX1, have been designed to specifically target the BTB domain of BCL6, preventing its interaction with corepressors.[1][2] This disruption of the BCL6 repressor complex leads to the reactivation of BCL6 target gene expression, ultimately triggering apoptosis in BCL6-dependent cancer cells.[1]

Quantitative Data on this compound (FX1)

The efficacy of a BCL6 inhibitor is determined by its binding affinity, its ability to disrupt the BCL6-corepressor interaction, and its potency in inducing a biological response, such as apoptosis. The following tables summarize the available quantitative data for FX1.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | 7 µM | Cell-free | |

| IC50 (Reporter Assay) | 35 µM | 293T cells | |

| GI50 (Growth Inhibition) | ~36 µM | BCL6-dependent DLBCL cell lines |

Table 1: In Vitro Activity of FX1

| Treatment | Apoptotic Cells (%) | Model | Reference |

| Vehicle | 2.5% | HBL-1 xenografts in NOD/SCID mice | |

| FX1 (50 mg/kg) | 10% | HBL-1 xenografts in NOD/SCID mice |

Table 2: In Vivo Apoptosis Induction by FX1

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the pro-apoptotic effects of BCL6 inhibitors like FX1.

Cell Viability and Growth Inhibition Assay

This protocol is used to determine the concentration of the BCL6 inhibitor required to inhibit the growth of cancer cell lines.

Materials:

-

BCL6-dependent and -independent cancer cell lines (e.g., DLBCL cell lines)

-

Complete cell culture medium

-

BCL6 inhibitor (e.g., FX1)

-

Resazurin-based cell viability reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Prepare serial dilutions of the BCL6 inhibitor in complete medium.

-

Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle-treated wells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with a BCL6 inhibitor.

Materials:

-

Cancer cell lines

-

BCL6 inhibitor (e.g., FX1)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentrations of the BCL6 inhibitor for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cell lines

-

BCL6 inhibitor (e.g., FX1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, p53)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with the BCL6 inhibitor for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

Signaling Pathways and Visualizations

Inhibition of BCL6 by a ligand like FX1 triggers a cascade of molecular events leading to apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: this compound Apoptosis Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for BCL6 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro cell-based evaluation of B-cell lymphoma 6 (BCL6) ligands. The methodologies described are essential for screening and characterizing potential BCL6 inhibitors, which are of significant interest for the development of therapeutics against diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies.

Introduction to BCL6

B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the formation and maintenance of germinal centers in B-cells.[1][2] Dysregulation of BCL6 activity is a key oncogenic driver in a significant portion of DLBCLs.[3][4] BCL6 exerts its repressive function by recruiting corepressor complexes, such as SMRT, N-CoR, and BCOR, to its BTB domain, which then leads to the suppression of target gene transcription.[3] The protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors is a primary target for therapeutic intervention. Small molecule inhibitors that disrupt this PPI can reactivate the expression of BCL6 target genes, leading to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.

BCL6 Signaling Pathway

The BCL6 protein functions as a master regulator of gene expression in germinal center B-cells. It represses a wide array of target genes involved in cell cycle control, DNA damage response, and differentiation. The core mechanism of BCL6-mediated transcriptional repression involves its binding to specific DNA sequences and the subsequent recruitment of corepressor complexes. This action is crucial for the normal development of B-cells, but when dysregulated, it contributes to lymphomagenesis.

Caption: BCL6-mediated transcriptional repression pathway.

Experimental Protocols

Several in vitro cell-based assays can be employed to screen for and characterize BCL6 inhibitors. These include luciferase reporter assays, Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays, and Nano Bioluminescence Resonance Energy Transfer (NanoBRET) assays.

BCL6 Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional repressor activity of BCL6.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing BCL6 binding sites. In the presence of active BCL6, the expression of the reporter gene is repressed. An effective BCL6 inhibitor will disrupt this repression, leading to an increase in reporter gene expression, which can be quantified by measuring the luciferase signal.

Experimental Workflow:

Caption: Workflow for a BCL6 luciferase reporter gene assay.

Detailed Protocol:

-

Cell Culture: Culture a suitable human DLBCL cell line (e.g., OCI-Ly1, SUDHL4) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.

-

Transfection:

-

Seed cells in a 96-well plate at a density of 5 x 104 cells per well.

-

Transfect the cells with a BCL6-responsive luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, add the test compounds (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate for an additional 24-48 hours.

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the fold change in luciferase activity relative to the vehicle control.

-

Plot the fold change against the compound concentration and determine the EC50 value.

-

TR-FRET Assay for BCL6-Corepressor Interaction

This biochemical assay can be adapted to a cell-based format to measure the disruption of the BCL6 and corepressor interaction within the cell.

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. For the BCL6 interaction, a terbium-labeled anti-tag antibody can be used to bind to tagged BCL6, and a fluorescently labeled corepressor peptide can serve as the acceptor. When BCL6 and the corepressor peptide interact, FRET occurs. A BCL6 inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Experimental Workflow:

Caption: Workflow for a cell-based TR-FRET assay for BCL6.

Detailed Protocol:

-

Cell Line: Use a cell line engineered to express tagged BCL6 (e.g., His-tagged or FLAG-tagged).

-

Compound Treatment: Seed the cells in a 384-well plate and treat with a serial dilution of the test compound.

-

Cell Lysis: After a suitable incubation period, lyse the cells directly in the wells.

-

Reagent Addition: Add the TR-FRET reagents, including the terbium-labeled anti-tag antibody (donor) and the fluorescently labeled corepressor peptide (acceptor).

-

Incubation: Incubate the plate at room temperature to allow for antibody and peptide binding.

-

Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.

Data Presentation

The quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of different compounds.

| Compound | Reporter Assay EC50 (µM) | TR-FRET IC50 (µM) | Cell Viability IC50 (µM) |

| This compound | 0.5 | 0.05 | 1.2 |

| Control Compound A | > 50 | > 50 | > 50 |

| Control Compound B | 2.1 | 0.8 | 5.4 |

Additional Assays

-

NanoBRET™ Assay: This is a target engagement assay that measures the binding of a compound to the BCL6 protein in living cells. It involves the use of a NanoLuc® luciferase-tagged BCL6 and a fluorescently labeled tracer that binds to the same site as the test compound.

-

Cell-Based ELISA: This assay can be used to measure the total BCL6 protein levels in cells following treatment with a compound. It is useful for distinguishing between inhibitors of BCL6 activity and compounds that induce BCL6 degradation.

-

Quantitative PCR (qPCR): To confirm the mechanism of action of a BCL6 inhibitor, qPCR can be used to measure the mRNA levels of known BCL6 target genes. Inhibition of BCL6 should lead to an upregulation of these target genes.

By employing these detailed protocols and assays, researchers can effectively screen for and characterize novel BCL6 inhibitors, advancing the development of new therapies for BCL6-driven cancers.

References

- 1. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [repository.icr.ac.uk]

- 3. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Targeting the BCL6 Co-Repressor Binding Domain in Lymphoma In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) and is frequently implicated in the pathogenesis of B-cell lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3][4][5] Constitutive expression or activity of BCL6, often due to chromosomal translocations or mutations, drives lymphomagenesis by suppressing genes involved in cell cycle arrest, DNA damage response, and differentiation.

The function of BCL6 as a transcriptional repressor is dependent on its interaction with co-repressor proteins, including SMRT, N-CoR, and BCOR, through its BTB/POZ domain. This protein-protein interaction represents a key therapeutic target. Instead of a traditional ligand, inhibitors have been developed to act as "BCL6 ligand-1" mimetics, disrupting the BCL6-co-repressor complex and thereby reactivating silenced tumor suppressor genes.

These application notes provide an overview of the preclinical evaluation of BCL6 inhibitors in in vivo animal models of lymphoma, summarizing key quantitative data and detailing relevant experimental protocols.

BCL6 Signaling and Therapeutic Intervention

BCL6 exerts its oncogenic effects by repressing a wide array of target genes. Understanding the signaling pathways governed by BCL6 is critical for designing and interpreting preclinical studies.

Diagram of the BCL6 Signaling Pathway and Point of Inhibition

Caption: BCL6 forms a repressive complex with co-repressors, inhibiting genes for cell cycle arrest, apoptosis, and differentiation. BCL6 inhibitors block this interaction.

In Vivo Animal Models for BCL6-Targeted Therapy

The efficacy of BCL6 inhibitors is primarily evaluated in xenograft models, where human lymphoma cell lines are implanted into immunodeficient mice. Genetically engineered mouse models (GEMMs) that spontaneously develop lymphomas due to BCL6 deregulation are also utilized.

Xenograft Models

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are the most common models.

Experimental Workflow for Xenograft Studies

Caption: Workflow for assessing BCL6 inhibitor efficacy in lymphoma xenograft models.

Quantitative Data from Preclinical In Vivo Studies

The following tables summarize representative data from preclinical studies of BCL6 inhibitors in lymphoma xenograft models.

Table 1: Anti-Tumor Efficacy of BCL6 Inhibitors in Lymphoma Xenograft Models

| Compound | Cell Line | Mouse Strain | Dose and Route | Tumor Growth Inhibition (%) | Reference |

| BPI (peptide) | Ly1, Ly7, SUDHL4, SUDHL6 | Not Specified | 150 µ g/day | Marked decrease in tumor size and weight | |

| RI-BPI (peptidomimetic) | Not Specified | Not Specified | Not Specified | Potently suppressed DLBCL tumors | |

| 79-6 (small molecule) | Not Specified | Not Specified | Not Specified | Potently suppressed DLBCL tumors | |

| FX1 (small molecule) | Not Specified | Not Specified | Low doses | Induced regression of established tumors | |

| CCT374705 | Not Specified | Not Specified | Oral | Modest in vivo efficacy | |

| ARV-393 (PROTAC) | HGBCL/DLBCL models | Not Specified | Not Specified | Synergistic anti-tumor activity with SOC |

Table 2: Pharmacodynamic Effects of BCL6 Inhibitors in Vivo

| Compound | Model | Biomarker | Effect | Reference |

| BPI (peptide) | DLBCL Xenograft | Apoptosis (TUNEL) | Extensive induction | |

| BPI (peptide) | DLBCL Xenograft | Mitotic Index | Lowered | |

| RI-BPI | DLBCL Xenograft | p53, ATR mRNA | Dose-dependent induction | |

| FX1 | DLBCL Xenograft | BCL6 Target Gene Expression | Reactivated |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous DLBCL Xenograft Model

Objective: To establish a reliable in vivo model for testing the efficacy of BCL6 inhibitors.

Materials:

-

Human DLBCL cell lines (e.g., SU-DHL-4, Ly1, OCI-Ly7)

-

Growth medium (e.g., RPMI-1640 with 10% FBS)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles (27G)

-

Calipers

Procedure:

-

Culture DLBCL cells to a density of approximately 1 x 10^6 cells/mL.

-

Harvest cells by centrifugation and resuspend in sterile PBS at a concentration of 5-10 x 10^7 cells/mL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.

-

Anesthetize the mouse and shave the right flank.

-

Inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank.

-

Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Administration of BCL6 Inhibitors and Efficacy Assessment

Objective: To evaluate the anti-tumor activity of a BCL6 inhibitor in an established xenograft model.

Materials:

-

Tumor-bearing mice

-

BCL6 inhibitor formulated for in vivo administration

-